Methyl 3-fluoro-4-piperidin-4-ylbenzoate;hydrochloride
Description
Methyl 3-fluoro-4-piperidin-4-ylbenzoate hydrochloride is a synthetic organic compound featuring a benzoate ester core substituted with a fluorine atom at the 3-position and a piperidin-4-yl group at the 4-position, with a hydrochloride counterion. This structure combines aromatic, heterocyclic, and ionic components, making it relevant in pharmaceutical and chemical synthesis contexts.
Properties
IUPAC Name |
methyl 3-fluoro-4-piperidin-4-ylbenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2.ClH/c1-17-13(16)10-2-3-11(12(14)8-10)9-4-6-15-7-5-9;/h2-3,8-9,15H,4-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUECRXBVYVKNGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C2CCNCC2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2361724-12-9 | |
| Record name | methyl 3-fluoro-4-(piperidin-4-yl)benzoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-fluoro-4-piperidin-4-ylbenzoate;hydrochloride typically involves the reaction of 3-fluoro-4-piperidin-4-ylbenzoic acid with methanol in the presence of a suitable catalyst to form the ester. The hydrochloride salt is then obtained by reacting the ester with hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality in industrial settings .
Chemical Reactions Analysis
Ester Functional Group Reactivity
The methyl ester group undergoes characteristic nucleophilic acyl substitution reactions. Key transformations include:
Hydrolysis
-
Acidic Hydrolysis : Yields 3-fluoro-4-piperidin-4-ylbenzoic acid under reflux with HCl (6 M, 24 hrs) .
-
Basic Hydrolysis : Forms the carboxylate salt (e.g., with NaOH, 1 M, 80°C, 12 hrs), which can be acidified to the free acid .
Example Conditions :
*Yields inferred from analogous procedures in cited sources.
Transesterification
Reacts with higher alcohols (e.g., ethanol, isopropyl alcohol) in the presence of acid catalysts (H₂SO₄) to form bulkier esters.
Piperidine Ring Modifications
The protonated piperidine ring (as HCl salt) participates in nucleophilic reactions after deprotonation:
Alkylation
-
Conditions : Deprotonation with K₂CO₃ in DMF, followed by reaction with alkyl halides (e.g., methyl iodide, 60°C, 6 hrs) .
-
Product : N-alkylated piperidine derivatives (e.g., N-methyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperidine).
Acylation
-
Reagents : Acetyl chloride or benzoyl chloride in dichloromethane with triethylamine.
-
Product : N-acylated derivatives, enhancing lipophilicity for pharmacological studies.
Aromatic Ring Reactivity
The fluorine atom at the 3-position and ester group at the 1-position direct electrophilic substitution:
Nitration
-
Conditions : HNO₃/H₂SO₄ at 0–5°C.
-
Regioselectivity : Nitration occurs at the 5-position (para to fluorine, meta to ester).
Halogenation
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing ester group activates the ring for NAS at the 2- and 6-positions, though fluorine’s meta-directing effect limits reactivity. Successful substitutions require harsh conditions:
Cross-Coupling Reactions
The aromatic ring participates in palladium-catalyzed couplings after introducing halogens:
Suzuki-Miyaura Coupling
Reductive Amination
The piperidine nitrogen reacts with aldehydes/ketones under reductive conditions:
Salt Metathesis
The hydrochloride counterion can be exchanged:
Scientific Research Applications
Chemical Properties and Structure
Methyl 3-fluoro-4-piperidin-4-ylbenzoate; hydrochloride has the molecular formula and a molecular weight of approximately 239.28 g/mol. It is characterized by the presence of a fluorine atom on a benzoate moiety, which may influence its biological activity and solubility properties.
Medicinal Chemistry
Methyl 3-fluoro-4-piperidin-4-ylbenzoate; hydrochloride has been studied for its potential as a therapeutic agent. Research indicates that it may modulate protein kinase activities, which are crucial for various cellular processes, including proliferation and apoptosis. This modulation can be pivotal in cancer treatment strategies .
Neuropharmacology
The compound has shown promise in neuropharmacological studies, particularly regarding its effects on neurotransmitter systems. Its structural similarity to known psychoactive substances suggests potential applications in treating neurological disorders such as anxiety and depression . The piperidine ring structure is often associated with compounds that affect the central nervous system.
Synthesis of Complex Molecules
In organic synthesis, methyl 3-fluoro-4-piperidin-4-ylbenzoate; hydrochloride can serve as a building block for more complex molecules. Its unique functional groups allow for various chemical reactions, including nucleophilic substitutions and coupling reactions, which are essential in developing new pharmaceuticals .
Case Study 1: Cancer Treatment
A study published in a patent document highlights the use of compounds similar to methyl 3-fluoro-4-piperidin-4-ylbenzoate; hydrochloride in cancer therapies. These compounds were found to inhibit specific kinases involved in tumor growth, providing a basis for developing targeted cancer treatments .
Case Study 2: Neurotransmitter Modulation
Research exploring the effects of piperidine derivatives on serotonin receptors demonstrated that methyl 3-fluoro-4-piperidin-4-ylbenzoate; hydrochloride could act as an antagonist or agonist depending on the receptor subtype targeted. This duality opens avenues for developing drugs that can either enhance or inhibit neurotransmitter activity in the brain, potentially leading to new treatments for mood disorders .
Mechanism of Action
The mechanism of action of Methyl 3-fluoro-4-piperidin-4-ylbenzoate;hydrochloride involves its interaction with specific molecular targets. The piperidine ring and fluorine atom play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are subject to ongoing research, but the compound’s structure suggests potential interactions with neurotransmitter receptors and enzymes involved in metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Piperidine and Aromatic Substituents
4-(Diphenylmethoxy)piperidine Hydrochloride (CAS 65214-86-0)
- Molecular Formula: C₁₈H₂₁NO•HCl
- Molecular Weight : 303.83 .
- Key Differences: Replaces the benzoate ester and fluorine with a diphenylmethoxy group.
4-(3-Methoxyphenyl)piperidine Hydrochloride (CAS 325808-20-6)
- Molecular Formula: C₁₂H₁₈ClNO
- Molecular Weight : 227.73 .
- Key Differences : Substitutes the benzoate ester with a 3-methoxyphenyl group. The methoxy group is electron-donating, contrasting with the fluorine's electron-withdrawing effect, altering electronic interactions in biological systems.
4-(4-Trifluoromethylphenoxy)piperidine Hydrochloride (CAS 287952-09-4)
Analogs with Fluorinated Piperidine Moieties
Methyl 3,3-difluoropiperidine-4-carboxylate Hydrochloride (CAS 1779974-06-9)
- Key Differences: Contains two fluorine atoms on the piperidine ring rather than the aromatic ring.
Benzoate Ester Derivatives
3-(Piperidin-1-yl)propyl 4-Fluoro-3-iodobenzoate Hydrochloride (CAS 329-67-9)
- Molecular Formula: C₂₀H₂₆FINO₂•HCl
- Molecular Weight : 494.80 (estimated) .
- Key Differences: Incorporates an iodine atom at the 3-position of the benzoate ring and a piperidine-propanol linker. The iodine adds steric bulk and polarizability, which may influence receptor binding kinetics and photostability compared to the target compound.
Physicochemical Properties
| Compound | Molecular Weight | Solubility (HCl Salt) | LogP (Predicted) | Key Substituents |
|---|---|---|---|---|
| Target Compound | ~285.75* | High (ionized) | ~1.5–2.5 | 3-F, 4-piperidinyl, benzoate |
| 4-(Diphenylmethoxy)piperidine HCl | 303.83 | Moderate | ~3.8 | Diphenylmethoxy |
| 4-(3-Methoxyphenyl)piperidine HCl | 227.73 | High | ~1.2 | 3-MeO-phenyl |
| 4-(4-Trifluoromethylphenoxy)piperidine HCl | 295.70 | Moderate | ~2.8 | 4-CF₃-phenoxy |
| Methyl 3,3-difluoropiperidine-4-carboxylate HCl | ~223.65* | High | ~0.9 | 3,3-diF-piperidine |
*Estimated based on molecular formulas.
Biological Activity
Methyl 3-fluoro-4-piperidin-4-ylbenzoate; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of analgesia and anticancer therapies. This article provides a detailed examination of its biological activity, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
Methyl 3-fluoro-4-piperidin-4-ylbenzoate; hydrochloride can be categorized as a piperidine derivative, which is known for its diverse pharmacological properties. The introduction of a fluoro group at the 3-position of the benzoate moiety enhances its lipophilicity and may influence its interaction with biological targets.
1. Analgesic Properties
The compound has been evaluated for its local anesthetic effects. In a study that synthesized various benzoate derivatives, compounds similar to methyl 3-fluoro-4-piperidin-4-ylbenzoate exhibited significant local anesthetic activity. The evaluation included surface anesthesia, infiltration anesthesia, and block anesthesia tests. Notably, certain derivatives demonstrated comparable efficacy to established local anesthetics like tetracaine and pramocaine .
| Compound | Surface Anesthesia (%) | Infiltration Anesthesia (%) | Block Anesthesia (%) |
|---|---|---|---|
| Methyl 3-fluoro-4-piperidin-4-ylbenzoate | 92.0 ± 0.6 | High Efficacy | High Efficacy |
| Tetracaine | 98.7 ± 0.2 | 100 | 100 |
| Pramocaine | 99.1 ± 0.2 | 100 | 100 |
2. Anticancer Activity
Recent studies have also explored the anticancer potential of piperidine derivatives, including methyl 3-fluoro-4-piperidin-4-ylbenzoate. Research indicates that this class of compounds can induce apoptosis in cancer cells, with mechanisms involving the disruption of cell cycle progression and induction of cytotoxicity .
A case study involving piperidine derivatives showed that certain modifications led to enhanced cytotoxicity against various cancer cell lines, suggesting a structure-activity relationship that could be exploited for drug development .
The exact mechanism by which methyl 3-fluoro-4-piperidin-4-ylbenzoate exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific receptors or enzymes involved in pain pathways and cancer cell proliferation. Studies on related compounds suggest that they may act as inhibitors of key signaling pathways in cancer cells, potentially leading to reduced tumor growth .
Safety and Toxicity
Toxicity assessments have indicated that methyl 3-fluoro-4-piperidin-4-ylbenzoate exhibits low toxicity levels in preliminary tests, making it a candidate for further development as a therapeutic agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
